molecular formula C16H12BrNO3S2 B5303481 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5303481
M. Wt: 410.3 g/mol
InChI Key: NIYPXWNCNOXOIP-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BMET, is a synthetic compound with potential applications in scientific research. BMET is a thiazolidinone derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which play a role in cancer progression.
Biochemical and Physiological Effects:
5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-microbial properties. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential to target multiple pathways involved in disease progression, such as inflammation and cancer. Another advantage is its synthetic nature, which allows for the production of large quantities of the compound for use in experiments. However, one limitation of using 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and to identify potential side effects and toxicity.

Synthesis Methods

5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 5-bromo-2-furaldehyde, 2-ethoxybenzaldehyde, and thiourea in the presence of a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S2/c1-2-20-12-6-4-3-5-11(12)18-15(19)13(23-16(18)22)9-10-7-8-14(17)21-10/h3-9H,2H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYPXWNCNOXOIP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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